(2E)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]-N-PHENYLPROP-2-ENAMIDE
Description
The compound (2E)-3-(furan-2-yl)-2-[(3-nitrophenyl)formamido]-N-phenylprop-2-enamide is an α,β-unsaturated enamide derivative characterized by a conjugated system involving a furan ring, a 3-nitrobenzamide moiety, and a phenyl-substituted amide group. The 3-nitrophenyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the furan ring contributes π-electron density.
Properties
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(14-6-4-9-16(12-14)23(26)27)22-18(13-17-10-5-11-28-17)20(25)21-15-7-2-1-3-8-15/h1-13H,(H,21,25)(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOADLBKDJXCJRE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415385 | |
| Record name | F1337-0094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-99-5 | |
| Record name | F1337-0094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]-N-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
Amidation Reaction: The formamido group can be introduced through an amidation reaction, where an amine reacts with a formyl group.
Coupling Reactions: The final step involves coupling the furan ring with the nitrophenyl and phenylprop-2-enamide groups under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques like continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]-N-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Oxidized derivatives of the furan and phenyl groups
Reduction: Amino derivatives of the nitrophenyl group
Substitution: Substituted derivatives depending on the reagents used
Scientific Research Applications
(2E)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]-N-PHENYLPROP-2-ENAMIDE may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]-N-PHENYLPROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in the target compound enhances electrophilicity compared to chloro () or alkyl () substituents. This may increase reactivity in nucleophilic addition or hydrogen-bonding interactions .
- Synthetic Yields : Nitro-substituted furan derivatives (e.g., 7d) show higher yields (86%) compared to trifluoromethyl analogs (66%, ), suggesting nitro groups may stabilize intermediates .
Hydrogen-Bonding and Crystallographic Behavior
- Comparison with N-Substituted Acetamides (): Acetamides with bromophenyl or naphthyl groups (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) exhibit extensive hydrogen-bonding networks (C=O···H–N and C–H···π interactions), leading to stable monoclinic crystals. The target compound’s nitro group may introduce stronger dipole interactions but reduce π-stacking .
- Software Tools : Programs like SHELX () and ORTEP-3 () are widely used for resolving such structures, though the target compound’s crystal data remains unpublished .
Biological Activity
The compound (2E)-3-(furan-2-yl)-2-[(3-nitrophenyl)formamido]-N-phenylprop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure incorporates a furan ring, a nitrophenyl group, and an amide functionality, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.3 g/mol. The presence of the furan and nitrophenyl moieties suggests potential reactivity and biological activity, often associated with anti-inflammatory, antimicrobial, and anticancer effects.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features to (2E)-3-(furan-2-yl)-2-[(3-nitrophenyl)formamido]-N-phenylprop-2-enamide may exhibit antimicrobial properties. The furan ring is often implicated in enhancing the antimicrobial efficacy of organic compounds due to its ability to interact with microbial cell membranes.
Anticancer Activity
The anticancer potential of this compound is supported by structural analogs that have demonstrated cytotoxic effects against various cancer cell lines. The nitrophenyl group is known for its ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases.
The exact mechanism of action for (2E)-3-(furan-2-yl)-2-[(3-nitrophenyl)formamido]-N-phenylprop-2-enamide remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Anticancer Studies : Research on structurally similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, derivatives with furan and nitrophenyl groups have been tested against breast and colon cancer cell lines, revealing significant cytotoxicity (ED50 values in the low micromolar range).
- Antimicrobial Testing : In a study assessing the antimicrobial properties of related compounds, several derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Safety Profile Evaluation : Toxicity assessments conducted on various cell lines (e.g., HepG2 liver cells) indicated that concentrations up to 100 µM did not result in significant cytotoxicity, suggesting a favorable safety profile for further development.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Notable Activities | Reference |
|---|---|---|---|
| (2E)-3-(furan-2-yl)-N-(4-methylphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide | Furan ring, nitrophenyl group | Anticancer, antimicrobial | |
| 5-Nitrofuran-2-carboxylic acid | Furan ring with nitro group | Antimicrobial | |
| N-(4-methylphenyl)formamide derivative | Amide functionality | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
